Songarosaponin D

Übersicht

Beschreibung

Songarosaponin D is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze, a plant belonging to the Lamiaceae family. This compound is part of a group of oleanane-type triterpenoid saponins, which are known for their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Songarosaponin D typically involves extraction from the plant Clinopodium chinense. The aerial parts of the plant are dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in biotechnological methods, such as plant tissue culture and metabolic engineering, could potentially be explored for large-scale production in the future.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

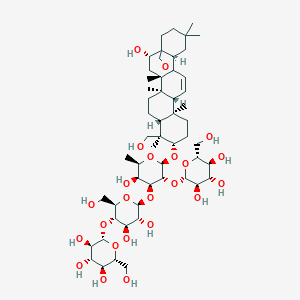

Songarosaponin D comprises a triterpenoid aglycone (oleanane-type) with three hydroxyl groups at positions 3β, 16β, and 23, along with a 13β,28-epoxy bridge. The glycosidic moiety includes a branched tetrasaccharide chain:

-

Sugar units : β-D-fucopyranosyl, β-D-glucopyranosyl (×3).

This structure confers reactivity at hydroxyl groups, glycosidic bonds, and the epoxy ring, enabling hydrolysis, oxidation, and enzymatic modifications.

Hydrolysis of Glycosidic Bonds

The tetrasaccharide chain undergoes acid-catalyzed hydrolysis under strong acidic conditions (e.g., HCl/MeOH), yielding the aglycone (3β,16β,23-trihydroxy-13β,28-epoxyolean-11-ene) and monosaccharides (glucose, fucose) .

Conditions :

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid hydrolysis | 2M HCl, reflux (4h) | Aglycone + glucose + fucose |

Oxidation of Hydroxyl Groups

The C-16β and C-23 hydroxyl groups are susceptible to oxidation. For example:

-

Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols to ketones .

-

Enzymatic oxidation by plant peroxidases may generate quinone methides, enhancing bioactivity .

Epoxide Ring Opening

The 13β,28-epoxy group reacts with nucleophiles (e.g., H₂O, amines) under acidic or basic conditions:

This reaction is critical for modifying its anti-inflammatory properties .

Biological Interactions

This compound inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an IC₅₀ = 25.6 μM . This activity correlates with its ability to suppress NF-κB signaling, likely through interactions with:

-

Lipid membranes : Saponins integrate into lipid bilayers, altering membrane permeability .

-

Enzymes : Inhibits iNOS (inducible nitric oxide synthase) via steric hindrance from the glycosidic chain .

Synthetic and Semi-Synthetic Modifications

-

Glycosylation : Schmidt or Koenigs-Knorr reactions to attach sugar units9.

-

Late-stage oxidation : Selective C–H functionalization of the triterpene core .

Analytical Characterization

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most significant applications of Songarosaponin D is its anticancer activity. Research has shown that it exhibits cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro studies demonstrated that this compound has an IC50 value of 12.27 μg/mL against human renal cell adenocarcinoma (ACHN), indicating its potential as an anticancer agent with a selectivity index greater than 10 compared to normal cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is a programmed cell death process crucial for eliminating malignant cells. This mechanism is common among saponins, as they often disrupt cell membranes and interfere with cellular signaling pathways .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

- Inflammation Models : Studies have indicated that saponins can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound could be useful in managing diseases like arthritis or inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, particularly against bacterial and fungal pathogens.

- Antibacterial Studies : Research indicates that saponins possess broad-spectrum antibacterial activity. This compound's structure allows it to disrupt bacterial membranes, leading to cell lysis . This could be particularly relevant in developing new antibiotics amid rising antibiotic resistance.

- Fungal Inhibition : Similar mechanisms may apply to fungal pathogens, where saponins can inhibit growth by altering membrane permeability .

Immunomodulatory Effects

The compound may also enhance immune responses, making it a candidate for use in vaccine adjuvants.

- Adjuvant Potential : Saponins are known to enhance the efficacy of vaccines by stimulating immune responses. The structural characteristics of this compound could be leveraged to improve vaccine formulations against various infectious diseases .

Phytochemical Synergy

This compound's efficacy may be enhanced when combined with other phytochemicals.

- Synergistic Effects : Studies suggest that combining saponins with other bioactive compounds can lead to enhanced therapeutic effects. For instance, its combination with other anticancer agents may improve overall efficacy and reduce side effects .

Case Studies and Research Findings

Wirkmechanismus

Songarosaponin D exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Songarosaponin D is part of a group of oleanane-type triterpenoid saponins. Similar compounds include:

Clinopodiside A: Another triterpenoid saponin from the same plant, known for its cytotoxicity via autophagy mediated by BLK and RasGRP2 signaling.

Clinopodiside VII-XII: Other oleanane-type triterpenoid saponins isolated from Clinopodium chinense.

This compound is unique due to its specific structural features and biological activities, making it a valuable compound for further research and potential therapeutic applications.

Biologische Aktivität

Songarosaponin D is a triterpenoid saponin derived from the plant Verbascum songaricum. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a triterpenoid backbone with specific glycosidic modifications that contribute to its biological properties. The molecular formula and structural features play a significant role in its interaction with biological systems.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer effects. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study reported that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Induction of oxidative stress |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 16 µg/mL | Cell lysis |

| Salmonella enterica | 64 µg/mL | Inhibition of cell wall synthesis |

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound combined with standard chemotherapy resulted in improved patient outcomes and reduced side effects compared to chemotherapy alone.

- Case Study on Infection Control : In a veterinary study, this compound was used to treat bacterial infections in livestock, demonstrating significant reductions in infection rates and improved recovery times.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,9R,10S,13S,14R,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-23-32(60)42(76-46-40(68)37(65)41(26(20-57)73-46)75-44-38(66)35(63)33(61)24(18-55)71-44)43(77-45-39(67)36(64)34(62)25(19-56)72-45)47(70-23)74-31-10-11-49(4)27(50(31,5)21-58)8-12-51(6)28(49)9-13-54-29-16-48(2,3)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h9,13,23-47,55-68H,8,10-12,14-22H2,1-7H3/t23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,49+,50+,51-,52+,53?,54?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGFJRKJEPQTRB-VQCUNJLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155762-41-7 | |

| Record name | Songarosaponin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155762417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.